molecular formula C₁₂H₁₇NO B1145346 α-Phenyl-2-piperidinemethanol (Mixture) CAS No. 5583-35-7

α-Phenyl-2-piperidinemethanol (Mixture)

Cat. No. B1145346
CAS RN: 5583-35-7
M. Wt: 191.27
InChI Key:
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Description

α-Phenyl-2-piperidinemethanol is an intermediate in the synthesis of Levophacetoperane Hydrochloride . It is a heterocyclic compound with a molecular formula of C₁₂H₁₇NO and a molecular weight of 191.27. It is also known as the reverse ester of methylphenidate .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The synthesis of α-Phenyl-2-piperidinemethanol resulted from phenylketone, which is also used for the synthesis of methylphenidate .


Molecular Structure Analysis

The molecular structure of α-Phenyl-2-piperidinemethanol can be analyzed using various tools such as MolView and FTIR spectroscopy . These tools can provide insights into the chemical composition, bonding arrangements, and structural intricacies of the molecule.


Chemical Reactions Analysis

Piperidines and their derivatives are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The exact chemical reactions involving α-Phenyl-2-piperidinemethanol are not explicitly mentioned in the retrieved papers.


Physical And Chemical Properties Analysis

The physical and chemical properties of α-Phenyl-2-piperidinemethanol include a melting point range of 58 - 64 °C and a boiling point range of 100 - 102 °C at 8hPa .

Mechanism of Action

While the exact mechanism of action of α-Phenyl-2-piperidinemethanol is unclear, it has been shown to bind to the catecholamines transporter to potently inhibit dopamine and norepinephrine uptake . This mechanism is similar to that of methylphenidate, a well-known psychostimulant .

Safety and Hazards

The safety data sheet for a similar compound, 2-Piperidinemethanol, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle the compound with appropriate personal protective equipment and in a well-ventilated area .

Future Directions

Piperidines and their derivatives have significant potential in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research could focus on improving the synthesis methods and exploring the therapeutic potential of α-Phenyl-2-piperidinemethanol and its derivatives.

properties

CAS RN

5583-35-7

Product Name

α-Phenyl-2-piperidinemethanol (Mixture)

Molecular Formula

C₁₂H₁₇NO

Molecular Weight

191.27

Origin of Product

United States

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